
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is a chemical compound with a unique structure that includes a tetrahydroindene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroindene core, followed by the introduction of the dimethanamine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反応の分析
Types of Reactions
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanol
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethylamine
Uniqueness
Compared to similar compounds, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine stands out due to its specific functional groups and reactivity. These unique features make it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
88379-95-7 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
[4-(aminomethyl)-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h1-2,4,7-8,10-12H,3,5-6,13-14H2 |
InChIキー |
YEQBYGLPDJBAHA-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C=C(C3CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



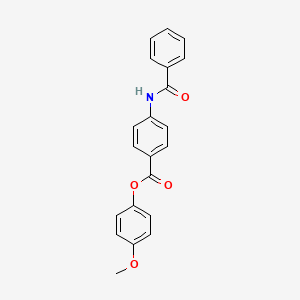
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
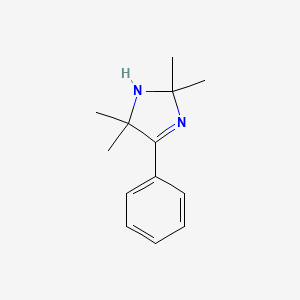

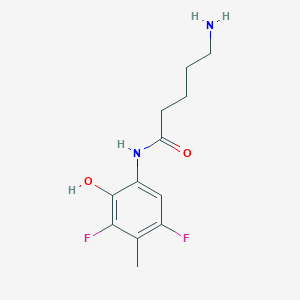

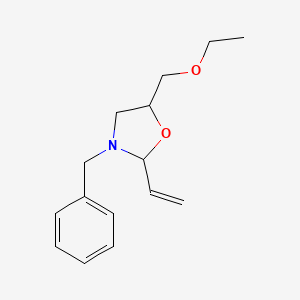
phenylsilane](/img/structure/B14376198.png)
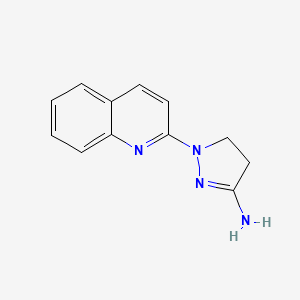

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
